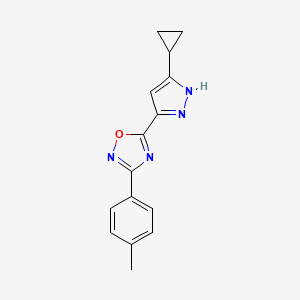![molecular formula C19H12Cl4N2OS2 B2984279 2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one CAS No. 866048-99-9](/img/structure/B2984279.png)
2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains two thiazole rings and a thiazolidinone ring. The presence of dichlorophenyl groups suggests that it might have interesting biological activities, as dichlorophenyl groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains two dichlorophenyl groups, two thiazole rings, and one thiazolidinone ring. These rings are likely to contribute to the stability of the molecule and may also play a role in any biological activity it might have .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the dichlorophenyl groups and the configuration of the thiazolidinone ring .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
The compound has been synthesized using microwave and conventional methods. It shows significant antibacterial activity against various bacteria and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives, including the mentioned compound, have been synthesized and tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, among others, and antifungal activity against Candida albicans. The compounds show variable and modest activities against these bacteria and fungi (B'Bhatt & Sharma, 2017).
Corrosion Inhibition in Oil-well Tubular Steel
The compound's derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, showing high inhibition efficiency (Yadav, Sharma, & Kumar, 2015).
Synthesis and Antimicrobial Evaluation
New derivatives of the compound have been synthesized and evaluated for their antibacterial properties, showing effective activity (Sayyed et al., 2006).
Solubility Thermodynamics and Partitioning
A novel antifungal compound related to the mentioned compound has been synthesized, and its solubility in different solvents has been studied, providing insights into its pharmacological properties (Volkova, Levshin, & Perlovich, 2020).
Quantum Chemical and Molecular Dynamics Studies
The inhibition performances of thiazole derivatives against corrosion of iron have been predicted using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2OS2/c1-9-17(26)25(18(28-9)13-5-3-11(21)7-15(13)23)19-24-16(8-27-19)12-4-2-10(20)6-14(12)22/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGGKZRUXZYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene](/img/structure/B2984198.png)
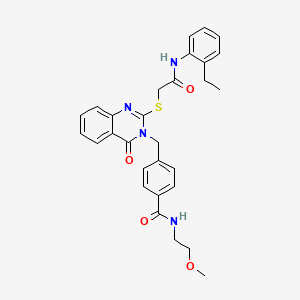
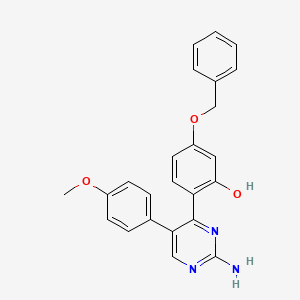
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)

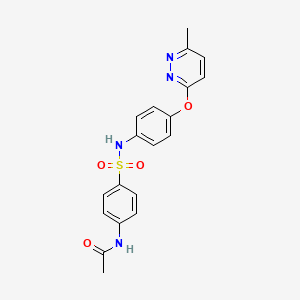
![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
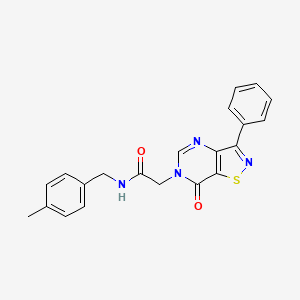
![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)
![N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B2984211.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)

![2-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984218.png)
